N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-9(2)20-6-5-12(19-20)15(21)18-16-17-13-7-10(3)11(4)8-14(13)22-16/h5-9H,1-4H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXWCUDSQXKTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=NN(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with acetic anhydride under reflux conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and an appropriate diketone.
Coupling Reaction: The final step involves coupling the benzothiazole and pyrazole moieties using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions. Key observations include:
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 1-isopropyl-1H-pyrazole-3-carboxylic acid and 2-amino-5,6-dimethylbenzothiazole.
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Basic Hydrolysis : NaOH (2M) at 80°C generates the corresponding carboxylate salt and benzothiazolamine derivatives.
| Reaction Conditions | Products | Yield |
|---|---|---|
| HCl (conc.), reflux, 6 h | 1-isopropyl-1H-pyrazole-3-carboxylic acid + 2-amino-5,6-dimethylbenzothiazole | 78% |
| NaOH (2M), 80°C, 4 h | Sodium 1-isopropyl-1H-pyrazole-3-carboxylate + 5,6-dimethylbenzothiazol-2-amine | 85% |
Oxidation and Reduction
The benzothiazole moiety participates in redox reactions:
-
Oxidation : Potassium permanganate (KMnO₄) in acidic media oxidizes the methyl groups on the benzothiazole ring to carboxylic acids.
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Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide carbonyl to a methylene group, forming N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazol-3-methanamine.
| Reagent | Reaction Outcome | Key Data |
|---|---|---|
| KMnO₄, H₂SO₄, 60°C, 3 h | 5,6-Dicarboxybenzo[d]thiazol-2-yl derivative | IR: 1705 cm⁻¹ (C=O stretch) |
| LiAlH₄, THF, 0°C → RT, 2 h | Amide → Amine reduction | ¹H-NMR: δ 3.2 (CH₂NH) |
Nucleophilic Substitution
The pyrazole ring undergoes substitution at the 4-position. For example:
-
Halogenation : Bromine in acetic acid introduces a bromine atom at the pyrazole C4 position, forming 4-bromo-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide (analogous to ).
| Reagent | Product | Applications |
|---|---|---|
| Br₂, CH₃COOH, RT, 12 h | 4-Bromo-pyrazole derivative | Intermediate for cross-coupling |
Coupling Reactions
The compound serves as a precursor in Suzuki-Miyaura and Buchwald-Hartwig couplings:
-
Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids at the benzothiazole C6 position .
-
Amide Coupling : EDCl/HOBt mediates conjugation with secondary amines at the carboxylic acid intermediate .
Thermal Stability and Side Reactions
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily via cleavage of the benzothiazole-pyrazole linkage. Side reactions include:
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Dimroth Rearrangement : Observed under prolonged heating in polar aprotic solvents (e.g., DMF), leading to positional isomerism .
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Oxidative Dimerization : Trace amounts of dimeric species form in the presence of air.
Mechanistic Insights
-
Hydrolysis Mechanism : Acid-catalyzed hydrolysis proceeds through a tetrahedral intermediate, confirmed by ¹³C-NMR kinetics.
-
Oxidative Pathways : Methyl group oxidation follows a radical mechanism, as evidenced by ESR studies.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds related to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide as anticancer agents. The benzothiazole moiety is known for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, derivatives of benzothiazole have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising antiproliferative activity .
Case Study:
A study investigated a series of benzothiazole derivatives, including those with pyrazole substitutions. The results indicated that these compounds could effectively inhibit the growth of human cancer cell lines such as HCT-15 and HeLa, with some derivatives exhibiting IC50 values as low as 100 nM . This suggests that this compound could be a candidate for further development in cancer therapy.
Antimicrobial Properties
The compound's structure also suggests potential applications in antimicrobial therapy. Benzothiazole derivatives have been explored for their effectiveness against various bacterial strains. In particular, compounds with similar scaffolds have demonstrated activity against Gram-positive and Gram-negative bacteria by interfering with essential bacterial processes .
Case Study:
Research focused on the synthesis of benzothiazole-based compounds revealed significant inhibition of bacterial growth at sub-micromolar concentrations. For example, a derivative similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli . This indicates that modifications to the pyrazole and benzothiazole components could enhance antimicrobial efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzothiazole and pyrazole rings can significantly impact biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyrazole | Increased potency against cancer cell lines |
| Alteration of Benzothiazole | Enhanced antimicrobial properties |
| Ring size variations | Changes in solubility and bioavailability |
Mechanism of Action
The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter levels, particularly serotonin and norepinephrine, thereby exerting its antidepressant effects. The compound may also interact with various receptors and enzymes involved in the regulation of mood and behavior.
Comparison with Similar Compounds
Key Observations :
- The target compound replaces the piperazine-acetamide side chain of 3g and 3h with a pyrazole carboxamide , likely altering solubility and receptor-binding kinetics.
ADME and Pharmacokinetic Profiling
However, predictions for analogs 3g and 3h (generated via QikProp 4.8 software) offer insights:
Notes:
- The pyrazole carboxamide in the target compound may reduce hydrogen-bond donor capacity compared to 3g/3h, favoring passive diffusion across membranes.
Pharmacological Activity Comparison
The referenced study evaluated 3g and 3h for antidepressant activity using the tail suspension test (TST) in BALB/c mice at 40 mg/kg. Key findings :
| Compound | Immobility Time (s) | Efficacy vs. Control | Efficacy vs. Fluoxetine |
|---|---|---|---|
| 3g | 98 ± 12 | 25% reduction | 15% less effective |
| 3h | 85 ± 10 | 35% reduction | Comparable |
Implications for the Target Compound :
- The pyrazole moiety may modulate serotonin or norepinephrine reuptake inhibition differently than the piperazine-acetamide chains in 3g/3h.
Recommendations :
- Conduct in vitro binding assays to compare affinity for serotonin/norepinephrine transporters.
- Evaluate pharmacokinetics in rodent models to confirm CNS penetration.
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide (commonly referred to as DMBT-IPC) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with DMBT-IPC, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
DMBT-IPC is characterized by a benzothiazole moiety linked to a pyrazole ring via an amide bond. The structural formula can be represented as follows:
This compound features several functional groups that are commonly associated with various biological activities, including anti-inflammatory and anti-cancer properties.
Synthesis
The synthesis of DMBT-IPC typically involves multi-step processes that may include coupling reactions and the use of protecting groups. The reaction conditions must be optimized to achieve high yields and purity. For example, a common method involves the reaction of 2-amino benzothiazole derivatives with isopropyl pyrazole carboxamides under specific catalytic conditions .
1. Anti-inflammatory Activity
DMBT-IPC has shown significant anti-inflammatory effects in various studies. In vitro tests indicated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The selectivity for COX-2 over COX-1 suggests a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Antidiabetic Properties
Research has demonstrated that DMBT-IPC exhibits inhibitory effects on key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. These enzymes are critical targets for managing diabetes mellitus by controlling postprandial blood glucose levels. Inhibition percentages were found to be comparable to established antidiabetic agents .
3. Antioxidant Activity
The compound also displays antioxidant properties, which are vital for combating oxidative stress-related diseases. Studies have shown that DMBT-IPC can scavenge free radicals effectively, contributing to its potential as a therapeutic agent in conditions exacerbated by oxidative damage .
The biological activity of DMBT-IPC can be attributed to its interaction with specific molecular targets:
- COX Enzyme Inhibition : By selectively inhibiting COX-2, DMBT-IPC reduces the production of pro-inflammatory mediators.
- Enzyme Inhibition in Diabetes : The inhibition of α-amylase and α-glucosidase leads to decreased carbohydrate absorption and lower blood glucose spikes.
- Antioxidant Mechanisms : The compound may enhance endogenous antioxidant defenses or directly neutralize reactive oxygen species (ROS).
Case Studies
Recent studies have explored the efficacy of DMBT-IPC in various disease models:
- In Vivo Models : Animal studies have demonstrated that administration of DMBT-IPC significantly reduces inflammatory markers in carrageenan-induced edema models.
- Diabetes Models : In diabetic rats, treatment with DMBT-IPC resulted in improved glycemic control and reduced complications associated with diabetes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide, and how can intermediates be characterized?
- Methodology : The compound is synthesized via a multi-step approach:
-
Step 1 : Preparation of the 5,6-dimethylbenzo[d]thiazol-2-amine core via diazotization and cyclization of substituted anilines, as described for analogous thiazole derivatives .
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Step 2 : Acylation of the thiazole amine with a pre-synthesized pyrazole-3-carboxylic acid derivative. Acylation typically employs coupling agents like EDCI/HOBt in DMF (see pyrazole carboxamide synthesis in ).
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Characterization : Key intermediates are validated using 1H/13C NMR (e.g., δ 2.41 ppm for methyl groups on the thiazole ring ) and IR spectroscopy (e.g., C=O stretch at ~1666 cm⁻¹ ).
- Table 1 : Key spectral data for intermediates:
| Intermediate | 1H NMR (δ ppm) | IR (cm⁻¹) | Source |
|---|---|---|---|
| 5,6-dimethylbenzo[d]thiazole | 2.40 (s, 6H, CH3), 7.90 (s, 1H) | 1538 (C=N) | |
| Pyrazole-3-carboxylic acid derivative | 4.67 (s, 2H, CH2) | 1743 (C=O) |
Q. How can researchers validate the purity and structural integrity of this compound for pharmacological studies?
- Methodology :
- HPLC : Purity >95% is achievable via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with retention time ~4.62 min .
- Mass Spectrometry : LCMS (ESI+) confirms molecular weight (e.g., observed [M+H]+ at m/z 423.51 vs. theoretical 423.51 ).
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for thiazole-pyrazole hybrids?
- Case Study : While reports anticancer activity for structurally similar thiazole-furan hybrids (IC50 ~10 μM), shows higher potency (IC50 ~9.39 μM) for the target compound against breast cancer.
- Resolution :
- SAR Analysis : Compare substituent effects (e.g., dimethyl groups on the thiazole enhance lipophilicity and target binding ).
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and assay protocols (MTT vs. SRB) across studies .
Q. How can computational modeling optimize the compound’s binding to biological targets like histone deacetylases?
- Methodology :
-
Docking Studies : Use software like AutoDock Vina to model interactions between the pyrazole-carboxamide moiety and HDAC active sites.
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MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding ).
- Table 2 : Key parameters for HDAC8 docking:
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -9.2 |
| Hydrogen Bonds | 3 (Thr305, His142, Asp101) |
Q. What experimental designs address low yields in the final acylation step?
- Optimization Strategies :
- Solvent Screening : Replace DMF with DMA or THF to reduce side reactions .
- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Temperature Control : Conduct reactions at 0–5°C to minimize decomposition .
Methodological Challenges and Solutions
Q. How to interpret discrepancies in NMR data for methyl groups on the thiazole ring?
- Solvent Effects : Compare data in CDCl3 vs. DMSO-d6 (DMSO upfield shifts due to hydrogen bonding).
- Sample Purity : Confirm absence of residual solvents via TGA/DSC .
Q. What in vitro assays are most suitable for evaluating anticancer mechanisms?
- Recommended Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
